molecular formula C11H12F3NO2 B1393353 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine CAS No. 1260004-91-8

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

Cat. No.: B1393353
CAS No.: 1260004-91-8
M. Wt: 247.21 g/mol
InChI Key: GIWYFTXABAXWTA-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of a trifluoromethyl group to a phenylalanine derivative. One common method includes the reaction of 2-methyl-3-trifluoromethylaniline with appropriate reagents under controlled conditions. For instance, a solution of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide in ethanol and concentrated hydrochloric acid can be refluxed for 24 hours, followed by basification and extraction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For example, using 2-chloro-3-trifluoromethyl aniline as a starting material, the synthesis can proceed through a series of reactions including methylation and hydrogenation to obtain pure 2-methyl-3-trifluoromethyl aniline, which can then be converted to the target compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the phenyl ring .

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)-DL-phenylalanine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific pathways or activation of others .

Comparison with Similar Compounds

  • 2-Methyl-3-trifluoromethylaniline
  • 2-Chloro-3-trifluoromethyl aniline
  • Flunixin

Comparison: Compared to similar compounds, 2-Methyl-3-(trifluoromethyl)-DL-phenylalanine is unique due to its specific trifluoromethyl substitution on the phenylalanine backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-6-7(5-9(15)10(16)17)3-2-4-8(6)11(12,13)14/h2-4,9H,5,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWYFTXABAXWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 2
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
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2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 4
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 5
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine
Reactant of Route 6
2-Methyl-3-(trifluoromethyl)-DL-phenylalanine

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